molecular formula C20H20Cl2FN3O2S B2367658 N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216677-01-8

N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No. B2367658
CAS RN: 1216677-01-8
M. Wt: 456.36
InChI Key: SVANTTGFCVUQFM-UHFFFAOYSA-N
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Description

“N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride” is a chemical compound. It belongs to a class of compounds known as benzothiazoles . Benzothiazoles are heterocyclic compounds, containing a benzene ring fused to a thiazole ring . Thiazoles are five-membered rings containing sulfur and nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of benzothiazoles is characterized by a five-membered ring containing sulfur and nitrogen atoms . Substituents at different positions on the thiazole ring can affect the therapeutic outcome of substituted thiazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are determined using spectroanalytical data (NMR, IR, and elemental) and physicochemical properties .

Scientific Research Applications

Fluorogenic Chemodosimeters

One area of research involving structurally related compounds is the development of fluorogenic chemodosimeters. A thioamide derivative of 8-hydroxyquinoline-benzothiazole, for example, demonstrated highly selective fluorescence-enhancing properties towards Hg2+ ions. This property originates from the ion-induced transformation of a weakly fluorescent thioamide derivative into a highly fluorescent amide analogue, suggesting potential applications in environmental monitoring and heavy metal detection (Song et al., 2006).

Antimicrobial Activity

Another research focus is the antimicrobial activity of fluorinated benzothiazolo imidazole compounds. These compounds have shown promise against various microbial strains, indicating potential applications in developing new antimicrobial agents (Sathe et al., 2011).

Synthesis and Antitumor Properties

Compounds with morpholino and thiazole groups have also been synthesized and evaluated for their antitumor properties. For instance, novel N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides were prepared and showed promising results in anticancer activity screening, highlighting their potential as new anticancer agents (Horishny et al., 2020).

Tuning Mechanical Behavior

Research has also explored the mechanical behavior of co-crystals involving benzamide analogues. The study of theophylline co-crystals with substituted carboxylic acids and amides showed that the structure-property correlation could be tuned for desired mechanical behavior, which may find applications in pharmaceutical formulation and material science (Kakkar et al., 2018).

Mechanism of Action

The mechanism of action of similar benzothiazole derivatives involves inhibition of cyclooxygenase (COX), an enzyme involved in inflammation . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Future Directions

The future directions for research on benzothiazole derivatives could involve further exploration of their biological activities, such as anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Additionally, molecular docking studies could be used to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O2S.ClH/c21-16-5-2-6-17-18(16)23-20(28-17)25(8-7-24-9-11-27-12-10-24)19(26)14-3-1-4-15(22)13-14;/h1-6,13H,7-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVANTTGFCVUQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC(=CC=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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